2-chloro-N-(2-furylmethyl)acetamide
Overview
Description
“2-chloro-N-(2-furylmethyl)acetamide” is a chemical compound with the CAS Number: 40914-13-4 . It has a molecular weight of 173.6 and its molecular formula is C7H8ClNO2 . It is a solid at room temperature .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(2-furylmethyl)acetamide” is 1S/C7H8ClNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2-chloro-N-(2-furylmethyl)acetamide” is a solid at room temperature . It has a molecular weight of 173.6 and its molecular formula is C7H8ClNO2 .Scientific Research Applications
Comparative Metabolism of Chloroacetamide Herbicides and Metabolites
Chloroacetamide herbicides, including acetochlor and butachlor, undergo complex metabolic activation pathways involving intermediates like CDEPA and CMEPA, leading to DNA-reactive products. This study provides insights into the metabolism of these compounds in human and rat liver microsomes, highlighting differences in metabolic rates and the involvement of cytochrome P450 isoforms in human metabolism (Coleman et al., 2000).
Exploration of Synthetic Multifunctional Amides
This research presents the synthesis of multifunctional amides with potential as therapeutic agents for Alzheimer's disease. The study explores enzyme inhibition activities, chemoinformatic properties, and molecular docking, indicating the potential of these compounds in drug development (Hassan et al., 2018).
Soil Reception and Activity of Herbicides
The activity of chloroacetamide herbicides, including acetochlor, alachlor, and metolachlor, is examined in relation to wheat straw coverage and irrigation. The study investigates the impact of these factors on herbicide reception by soil and their subsequent herbicidal activity, contributing to understanding the environmental behavior of these compounds (Banks & Robinson, 1986).
Metabolism of Alachlor by Human Liver Microsomes
This study explores the metabolism of alachlor, another chloroacetamide herbicide, highlighting the metabolic pathways in human liver microsomes and identifying the cytochrome P450 isoforms responsible for metabolite formation. It offers insights into the biotransformation of alachlor in humans, which is crucial for assessing its toxicological profile (Coleman et al., 1999).
Initial Metabolism of Acetochlor in Plants
Investigating the initial metabolism of acetochlor in various plant species, this study provides valuable information on the herbicide's selective toxicity mechanism. The findings show differences in metabolism rates between tolerant and susceptible species, highlighting the role of detoxification in herbicide resistance (Breaux, 1987).
properties
IUPAC Name |
2-chloro-N-(furan-2-ylmethyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRDCOQBVIBGWCZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90352186 | |
Record name | 2-chloro-N-(2-furylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-furylmethyl)acetamide | |
CAS RN |
40914-13-4 | |
Record name | 2-chloro-N-(2-furylmethyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90352186 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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